(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine

Catalog No.
S13856154
CAS No.
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine

Product Name

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine

IUPAC Name

3-methyl-N-prop-2-enylpentan-2-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-5-7-10-9(4)8(3)6-2/h5,8-10H,1,6-7H2,2-4H3

InChI Key

RMOFHVVHILINLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC=C

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is an organic compound characterized by the molecular formula C9_9H19_{19}N. This compound is classified as a hindered amine, which indicates that its bulky structure affects its reactivity and interactions with other molecules. The presence of both a branched alkyl group and an allyl group contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The amine group can be oxidized to form imines or nitriles. Common oxidizing agents used include potassium permanganate (KMnO4_4) and chromium trioxide (CrO3_3).
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, typically using reducing agents like lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4).
  • Substitution: The allyl group can engage in nucleophilic substitution reactions, where nucleophiles such as sodium azide (NaN3_3) or thiols (RSH) are employed under basic conditions.

Major Products Formed

  • From Oxidation: Imines or nitriles.
  • From Reduction: Secondary or tertiary amines.
  • From Substitution: Various substituted amines depending on the nucleophile used.

The biological activity of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine has been explored in various studies. Its bulky structure may influence its interaction with biological targets, such as enzymes and receptors. Research indicates that compounds with hindered amine motifs can exhibit significant biological properties, making them valuable in drug development and medicinal chemistry.

The synthesis of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine typically involves the reaction of 3-methylpentan-2-amine with prop-2-en-1-yl halides under basic conditions. The reaction is generally performed in inert solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures to optimize yield and purity. Industrial production may involve advanced techniques such as continuous flow reactors to enhance efficiency .

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine has a variety of applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Utilized in developing drug candidates, particularly those featuring hindered amine structures.
  • Biological Studies: Investigated for its potential interactions with enzymes and receptors.
  • Industrial

Studies on the interactions of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine with biological targets have highlighted its potential for enzyme inhibition and receptor modulation. The unique steric hindrance provided by its structure may enhance its binding affinity and specificity, making it a subject of interest in pharmacological research.

Similar Compounds

  • Methylallylamine: An amine with an allyl group but a simpler structure.
  • N-Ethyl-N-methylethanamine: A hindered amine with different alkyl groups.

Uniqueness

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine stands out due to its combination of a hindered amine structure and an allyl group. This structural combination provides distinct reactivity and interaction profiles, making it particularly valuable for specific research applications compared to the similar compounds listed above .

Transition Metal-Catalyzed Allylic Amination Strategies

Palladium-Mediated Asymmetric Allylic Substitutions

Palladium-catalyzed asymmetric allylic substitution (Pd-AAS) has emerged as a cornerstone for synthesizing enantioenriched allylic amines, including derivatives of (3-methylpentan-2-yl)(prop-2-en-1-yl)amine. The reaction typically involves a π-allylpalladium intermediate formed via oxidative addition of an allylic electrophile (e.g., carbonates, acetates) to a Pd(0) catalyst. Subsequent nucleophilic attack by an amine yields the allylic amine product, with enantiocontrol achieved through chiral ligands.

Ligand Design and Mechanistic Insights
Phosphoramidite ligands, such as (Sax,S,S)-L11, have proven critical in achieving high regio- and enantioselectivity. For example, Kleij and co-workers demonstrated that Pd/L11 catalyzes the amination of α,α-disubstituted allylic carbonates with primary alkyl amines and anilines, affording products with up to 97% enantiomeric excess (ee) . The ligand’s steric and electronic properties stabilize the π-allyl intermediate while directing nucleophilic attack to the less substituted carbon, favoring branched selectivity (Scheme 1).

Substrate Scope and Limitations
Cyclic and acyclic allylic alcohols are viable substrates, with α,α-disubstituted derivatives showing superior enantioselectivity compared to monosubstituted analogs . For instance, indolenine-derived allylic carbonates undergo Pd/L16-catalyzed amination with morpholine to yield tertiary amines in 92% ee . However, substrates with electron-withdrawing groups (e.g., nitro) require tailored ligands like L21 to maintain selectivity .

Table 1: Representative Pd-Catalyzed Allylic Amination Reactions

SubstrateAmineLigandee (%)Reference
α,α-Disubstituted carbonateAnilineL1197
Cinnamyl carbonateα-NitrocarboxylateL1997
Vinyl cyclic carbonatePyrimidineL2398

Recent Advances
Liu et al. expanded the scope to Morita–Baylis–Hillman adducts using Pd/L34, achieving 98% ee in the synthesis of β-arylamino acid esters . Additionally, Pd-catalyzed migratory allylic C(sp³)-H functionalization enables direct amination of nonconjugated dienes via a chain-walking mechanism, though this remains underexplored for branched amines like (3-methylpentan-2-yl)(prop-2-en-1-yl)amine .

Nickel-Catalyzed Multicomponent Coupling Reactions

Nickel catalysis offers a complementary approach to palladium, particularly for coupling less reactive substrates. While the provided literature focuses on aryl amination , principles from these studies may inform adaptations for allylic systems.

Mechanistic Considerations
Nickel(0) complexes facilitate oxidative addition of allylic electrophiles (e.g., chlorides, sulfamates) to form η³-allyl intermediates. Subsequent transmetalation with amines and reductive elimination yields the allylic amine. The use of NiCl₂(DME) in green solvents like 2-methyltetrahydrofuran (2-Me-THF) has been reported for aryl amination, suggesting potential for allylic analogs .

Challenges and Opportunities
Current nickel-catalyzed methods for allylic amination are scarce in the literature. However, the adaptability of nickel to diverse electrophiles (e.g., sulfamates, chlorides) and its tolerance for heterocycles could enable the synthesis of (3-methylpentan-2-yl)(prop-2-en-1-yl)amine derivatives under mild conditions. Further ligand optimization is required to address regioselectivity and enantiocontrol challenges.

Table 2: Comparative Analysis of Pd vs. Ni Catalysis

ParameterPalladiumNickel
Substrate ScopeBroad (carbonates, alcohols)Limited (aryl electrophiles)
EnantioselectivityHigh (up to 99% ee)Underexplored
Functional Group ToleranceModerateHigh
CostHighLow

Cobalt-Based Radical Hydroamination Approaches

Cobalt-catalyzed radical hydroamination represents a nascent but promising strategy for allylic amine synthesis. While no direct examples for (3-methylpentan-2-yl)(prop-2-en-1-yl)amine are reported in the provided sources, general principles from radical chemistry suggest potential pathways.

Proposed Mechanism
Cobalt(II) or cobalt(III) complexes may initiate radical chain processes via hydrogen atom transfer (HAT) from allylic C–H bonds. Subsequent coupling of the allylic radical with an amine could yield the desired product. However, controlling regioselectivity and stereochemistry in such systems remains a significant hurdle.

Research GapsThe absence of cobalt-focused studies in the provided literature underscores the need for methodological development. Future work could explore Co-hydride catalysts analogous to PdH systems to enable enantioselective allylic C–H amination.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

141.151749610 g/mol

Monoisotopic Mass

141.151749610 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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